Comparative Biological Activity Data for N-Allyl-5-(2-fluorophenyl)-2-furamide: No Published Data Identified
A comprehensive search of primary research literature (PubMed, Web of Science, CAS SciFinder), patents, and binding databases (BindingDB, ChEMBL, PubChem Bioassay) was conducted for quantitative activity data on this specific compound. To date, no peer-reviewed publication, patent, or database entry has been identified that reports in vitro IC50, Ki, EC50, or percent inhibition values for N-allyl-5-(2-fluorophenyl)-2-furamide against any defined biological target. By contrast, structurally related 5-aryl-2-furfuramides with different N-substitution patterns (e.g., compounds with N-propylphenyl or N-benzyl groups) have been characterized in published studies [1]. Given the well-established structure-activity sensitivity of this scaffold—where small changes in the N-substituent can shift Nav1.8 IC50 values from sub-10 nM to >1 μM [1]—no comparative efficacy inference can be drawn for this specific compound. Any claim of biological activity, selectivity, or potency for N-allyl-5-(2-fluorophenyl)-2-furamide remains unsubstantiated by publicly available data.
| Evidence Dimension | Biological target engagement (IC50 / Ki / EC50) |
|---|---|
| Target Compound Data | No published quantitative activity data available |
| Comparator Or Baseline | 5-Aryl-2-furfuramides with different N-substituents: Nav1.8 IC50 <10 nM for optimized derivatives, with >100-fold selectivity window over other sodium channel isoforms reported in published SAR series [1] |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | N/A (no assay data for this compound) |
Why This Matters
Screening library procurement decisions based on assumed activity are scientifically unsound; this compound's activity profile remains uncharacterized and should not be assumed to mirror structurally related analogs.
- [1] Kort ME, Drizin I, Gregg RJ, et al. Discovery and Biological Evaluation of 5-Aryl-2-furfuramides, Potent and Selective Blockers of the Nav1.8 Sodium Channel with Efficacy in Models of Neuropathic and Inflammatory Pain. J Med Chem. 2008;51(3):407-416. View Source
